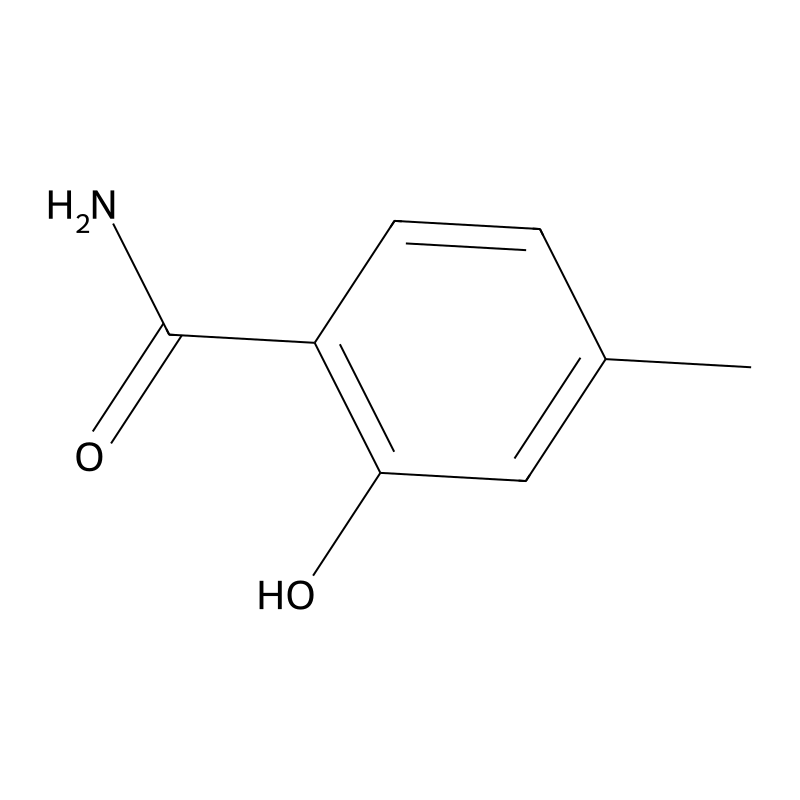

2-Hydroxy-4-methylbenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Properties and Availability

Potential Research Areas

Given the presence of a hydroxyl (-OH) and a methyl (-CH3) group bonded to the benzene ring structure, 2-Hydroxy-4-methylbenzamide might hold some interest for research in areas like:

- Organic synthesis as a starting material for further functionalization [1].

- Studies on hydrogen bonding interactions due to the presence of the hydroxyl group [1].

Further exploration might involve searching scientific databases using the CAS number or exploring patent filings to see if 2-Hydroxy-4-methylbenzamide has been claimed for any specific uses.

2-Hydroxy-4-methylbenzamide, also known as 4-methylsalicylamide, is an organic compound with the molecular formula C₈H₉NO₂. It features a hydroxyl group (-OH) and an amide group (-C(=O)NH₂) attached to a benzene ring, specifically at the 2 and 4 positions, respectively. This structural arrangement contributes to its unique chemical properties and potential biological activities. The compound is characterized by its white crystalline appearance and is soluble in organic solvents.

- Acylation Reactions: The hydroxyl group can undergo acylation, leading to the formation of esters or other derivatives.

- Esterification: Reacting with carboxylic acids can yield esters, which are useful in various applications.

- Substitution Reactions: The aromatic nature allows for electrophilic substitution, where hydrogen atoms on the benzene ring can be replaced by other substituents.

- Dehydration Reactions: Under certain conditions, it can lose water to form an imine or other nitrogen-containing compounds.

These reactions demonstrate the compound's versatility in organic synthesis and its potential applications in drug development.

Research indicates that 2-Hydroxy-4-methylbenzamide exhibits notable biological activities:

- Antimicrobial Properties: Studies have shown that derivatives of this compound can act as antimicrobial agents against various pathogens, making it a candidate for pharmaceutical applications .

- Histone Deacetylase Inhibition: It has been identified as a potential inhibitor of histone deacetylases, which are important in regulating gene expression and have implications in cancer therapy .

- Anti-inflammatory Effects: Some derivatives demonstrate anti-inflammatory properties, suggesting potential therapeutic uses in treating inflammatory diseases.

Several methods for synthesizing 2-Hydroxy-4-methylbenzamide have been documented:

- Direct Amidation: Reaction of 4-methylbenzoic acid with ammonia or an amine under appropriate conditions can yield the amide.

- Hydroxylation of 4-Methylbenzamide: Starting from 4-methylbenzamide, hydroxylation can be achieved using oxidizing agents like potassium permanganate or through enzymatic processes.

- Friedel-Crafts Acylation: This method involves acylating phenolic compounds using acyl chlorides in the presence of Lewis acids to introduce the amide functionality .

2-Hydroxy-4-methylbenzamide has several practical applications:

- Pharmaceuticals: Its derivatives are explored for their antimicrobial and anticancer properties.

- Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity against pests and pathogens.

- Chemical Intermediates: Serves as a building block in synthesizing more complex organic molecules.

Interaction studies involving 2-Hydroxy-4-methylbenzamide focus on its binding affinity with various biological targets. Notably:

- Protein Binding: Research has investigated how this compound interacts with proteins involved in disease pathways, particularly those related to cancer and inflammation.

- Enzyme Inhibition Studies: Its role as a histone deacetylase inhibitor has been explored, revealing insights into its mechanism of action and potential therapeutic effects .

Several compounds share structural similarities with 2-Hydroxy-4-methylbenzamide. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Hydroxybenzoic Acid (Salicylic Acid) | C₇H₆O₃ | Known for its anti-inflammatory properties. |

| 4-Methylbenzamide | C₈H₉NO | Lacks the hydroxyl group; primarily used as an intermediate. |

| 2-Amino-4-methylbenzoic Acid | C₈H₉N₃O₂ | Contains an amino group; studied for different biological activities. |

| N-(2-Hydroxyethyl)-4-methylbenzamide | C₁₀H₁₃NO₂ | Exhibits different solubility and reactivity profiles due to the ethyl group. |

The uniqueness of 2-Hydroxy-4-methylbenzamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to these similar compounds.

2-Hydroxy-4-methylbenzamide (CAS 49667-22-3), also known as 4-methylsalicylamide, is a benzamide derivative with a hydroxyl group at the ortho position (C2) and a methyl substituent at the para position (C4) of the benzene ring. While specific historical accounts of its discovery are sparse, its structural analogs, such as salicylamide (o-hydroxybenzamide), have been studied since the early 20th century for their pharmacological properties. The compound gained attention in chemical research for its role as an intermediate in synthesizing bioactive molecules and for its potential therapeutic applications. Early studies focused on its synthesis and characterization, with methods involving acylation reactions and methylation processes documented in patents and synthetic chemistry literature.

Significance in Chemical Research

2-Hydroxy-4-methylbenzamide serves as a critical scaffold in medicinal chemistry due to its dual functional groups (hydroxyl and amide), enabling diverse reactivity. Its use as a building block in synthesizing heterocyclic compounds, such as tetrahydro-β-carbolines and urea derivatives, underscores its versatility. Additionally, its structural similarity to salicylamide—a known analgesic—has driven investigations into its biological activity, particularly in antimicrobial and anti-inflammatory contexts. The compound’s solubility and stability, influenced by its hydroxyl and methyl groups, make it suitable for further functionalization.

Overview of Current Applications and Research Trends

Recent research emphasizes 2-hydroxy-4-methylbenzamide’s role in drug discovery, particularly in combating multidrug-resistant pathogens. Derivatives of this compound have shown promise in inhibiting enzymes like histone deacetylases (HDACs), which are implicated in cancer and epigenetic disorders. Current trends include optimizing synthesis protocols to minimize side reactions and exploring structure-activity relationships (SAR) to enhance bioactivity. Computational tools, such as density functional theory (DFT), are increasingly employed to predict molecular interactions and guide rational drug design.

IUPAC Nomenclature and Alternative Names

2-Hydroxy-4-methylbenzamide represents the preferred IUPAC nomenclature for this aromatic amide compound [1]. The systematic naming reflects the specific positioning of functional groups on the benzene ring, with the hydroxyl group at position 2 and the methyl group at position 4 relative to the primary amide functionality. Alternative nomenclature systems recognize this compound as 4-methylsalicylamide [1] [2] [3], emphasizing its structural relationship to salicylamide through the addition of a methyl substituent.

The compound is registered under Chemical Abstracts Service number 49667-22-3 [1] [4] [5] and appears in major chemical databases including PubChem with compound identifier 10534839 [1] and ChEMBL as CHEMBL4520494 [1]. Additional systematic names include "benzamide, 2-hydroxy-4-methyl-" according to Chemical Abstracts indexing conventions [3].

Structural Characterization

The molecular structure of 2-hydroxy-4-methylbenzamide consists of a benzene ring bearing three substituents: a carboxamide group at position 1, a hydroxyl group at position 2, and a methyl group at position 4 [1]. The molecular formula C₈H₉NO₂ corresponds to a molecular weight of 151.16 g/mol [1] [4] [5]. The compound's structural representation through SMILES notation appears as CC1=CC(=C(C=C1)C(=O)N)O [1] [2], while the InChI key OLEJYVBTZPUQDX-UHFFFAOYSA-N provides unique digital identification [1] [4].

Structural analysis reveals a planar aromatic system with the amide group maintaining coplanarity with the benzene ring [6]. The hydroxyl group at the ortho position relative to the amide functionality enables intramolecular hydrogen bonding between the phenolic hydrogen and the carbonyl oxygen [7]. This intramolecular interaction significantly influences the compound's conformational stability and crystal packing arrangements.

Isomeric Forms

2-Hydroxy-4-methylbenzamide exhibits constitutional isomerism with 4-hydroxy-2-methylbenzamide [8], where the positions of the hydroxyl and methyl substituents are interchanged. The isomer 4-hydroxy-2-methylbenzamide carries CAS number 888019-41-8 [8] and shares the identical molecular formula C₈H₉NO₂ with molecular weight 151.16 g/mol [8]. Despite identical molecular compositions, these positional isomers display distinct chemical and physical properties due to different substitution patterns affecting electronic distribution and hydrogen bonding capabilities.

Additional structural variants include regioisomers such as 2-hydroxy-3-methylbenzamide and other methylated hydroxybenzamide derivatives [9]. The specific 2,4-substitution pattern in 2-hydroxy-4-methylbenzamide provides unique electronic and steric effects compared to alternative isomeric arrangements, influencing solubility, stability, and biological activity profiles.

Physical Properties

Physical State and Appearance

2-Hydroxy-4-methylbenzamide appears as a white crystalline solid under standard conditions [4]. The compound maintains solid-state characteristics at room temperature, consistent with its molecular weight and intermolecular hydrogen bonding capabilities. Vendor specifications indicate the material typically exhibits high purity levels of 95% or greater [4] [11] when properly purified and stored.

The crystalline nature suggests ordered molecular arrangements in the solid state, likely stabilized through intermolecular hydrogen bonding networks involving both the hydroxyl and amide functional groups [12]. Light sensitivity requires appropriate storage conditions to prevent photodegradation [4].

Solubility Parameters

Solubility characteristics of 2-hydroxy-4-methylbenzamide reflect the amphiphilic nature of the molecule, containing both hydrophilic (hydroxyl and amide) and hydrophobic (aromatic and methyl) regions . The compound demonstrates solubility in organic solvents , particularly those capable of hydrogen bonding interactions.

Aqueous solubility remains limited due to the predominant aromatic character, though the hydroxyl and amide groups provide some water compatibility. The solubility profile appears intermediate between the more water-soluble salicylamide (lacking the methyl group) and less polar methylated benzamide derivatives.

Melting Point, Boiling Point, and Thermal Behavior

The boiling point of 2-hydroxy-4-methylbenzamide has been determined as 299.107°C at 760 mmHg [11], indicating substantial thermal stability consistent with aromatic amide structures. This elevated boiling point reflects strong intermolecular forces, particularly hydrogen bonding between molecules in the liquid state.

Specific melting point data for 2-hydroxy-4-methylbenzamide requires additional experimental determination, though related compounds such as salicylamide exhibit melting points in the range of 140-144°C [13]. The thermal behavior likely involves gradual decomposition at elevated temperatures rather than simple phase transitions.

Spectroscopic Characteristics

Spectroscopic analysis provides comprehensive structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for the methyl group around δ 2.37 ppm, aromatic protons between δ 7.36-7.71 ppm, and amide protons around δ 6.34 ppm [14]. Carbon-13 NMR spectroscopy displays the carbonyl carbon in the range δ 170-176 ppm, aromatic carbons between δ 128-142 ppm, and the methyl carbon around δ 21-24 ppm [14].

Infrared spectroscopy exhibits characteristic absorption bands for hydroxyl and amide N-H stretching vibrations between 3200-3500 cm⁻¹, carbonyl stretching around 1650-1680 cm⁻¹, and aromatic C=C stretching near 1600 cm⁻¹ [15] [16]. Ultraviolet-visible spectroscopy demonstrates aromatic π→π* transitions typically appearing around 280-300 nm wavelength range.

Chemical Bonding and Electronic Properties

Hydrogen Bonding Capabilities

2-Hydroxy-4-methylbenzamide exhibits extensive hydrogen bonding capabilities through multiple functional groups. The hydroxyl group at position 2 serves as both hydrogen bond donor and acceptor, while the amide functionality provides additional hydrogen bonding sites through both the carbonyl oxygen and amino nitrogen [7] [17].

Intramolecular hydrogen bonding occurs between the ortho-positioned hydroxyl group and the carbonyl oxygen of the amide, forming a six-membered chelate ring with O-H···O=C geometry [7]. This interaction stabilizes the molecular conformation and influences the compound's physical properties. The hydrogen bond distance typically measures approximately 2.51 Å with angles around 161° [6].

Intermolecular hydrogen bonding patterns in the crystal structure involve N-H···O interactions between amide groups of neighboring molecules, creating extended networks that determine crystal packing and solid-state properties [12] [17]. These interactions contribute to the compound's thermal stability and influence its dissolution characteristics.

Intermolecular Forces

Beyond hydrogen bonding, 2-hydroxy-4-methylbenzamide experiences additional intermolecular forces including van der Waals interactions, dipole-dipole forces, and π-π stacking between aromatic rings [12]. The methyl substituent introduces weak hydrophobic interactions that can influence molecular aggregation patterns.

The combination of polar and nonpolar regions creates amphiphilic character, affecting solubility and phase behavior. Electrostatic interactions between the polar amide and hydroxyl groups contribute to the overall intermolecular force profile, influencing properties such as melting point, boiling point, and crystal structure stability.

Electronic Distribution and Molecular Orbitals

The electronic structure of 2-hydroxy-4-methylbenzamide involves conjugation between the aromatic ring and the carbonyl group, with the hydroxyl group providing additional electron density through mesomeric effects [18]. The methyl group at position 4 acts as an electron-donating substituent, increasing electron density on the aromatic ring through hyperconjugation.

Quantum chemical calculations reveal that the highest occupied molecular orbital primarily locates on the aromatic ring and hydroxyl group, while the lowest unoccupied molecular orbital involves the carbonyl group and aromatic system [19]. This electronic distribution influences the compound's reactivity patterns and spectroscopic properties.

Structure-Activity Relationships

Impact of Hydroxyl Group Positioning

The ortho positioning of the hydroxyl group relative to the amide functionality creates unique structural and electronic effects distinguishing 2-hydroxy-4-methylbenzamide from its isomers [20]. The proximity enables intramolecular hydrogen bonding that stabilizes specific conformations and influences biological activity patterns.

Comparative studies with related hydroxybenzamide derivatives demonstrate that ortho-hydroxyl positioning enhances certain biological activities while potentially reducing others [20] [21]. The intramolecular hydrogen bond formation affects the compound's ability to interact with biological targets and influences its pharmacokinetic properties.

Significance of Methyl Substituent

The methyl group at position 4 provides electron-donating effects that modulate the electronic properties of both the aromatic ring and the adjacent functional groups [22]. This substitution pattern influences the compound's reactivity, stability, and biological activity compared to unsubstituted hydroxybenzamide derivatives.

Structure-activity relationship studies indicate that methyl substitution can enhance certain biological activities while affecting others, depending on the specific mechanism of action and target interactions [20] [21]. The methyl group also influences physicochemical properties such as lipophilicity and membrane permeability.

Comparative Analysis with Related Compounds

2-Hydroxy-4-methylbenzamide demonstrates distinct properties compared to closely related structures. Comparison with salicylamide (2-hydroxybenzamide) reveals that methyl substitution increases molecular weight from 137.14 to 151.16 g/mol while potentially enhancing lipophilicity [13]. The methyl group may improve membrane permeability while maintaining hydrogen bonding capabilities.

Relative to 4-methylbenzamide, the addition of the hydroxyl group introduces hydrogen bonding capabilities and increases polarity, potentially affecting solubility and biological activity profiles [23]. The structural relationship to salicylic acid derivatives suggests potential anti-inflammatory properties, though the amide functionality may modulate these effects compared to carboxylic acid analogues.

Hydroxyl Group Reactivity

The hydroxyl group at the ortho position of 2-hydroxy-4-methylbenzamide exhibits characteristic phenolic reactivity patterns. The phenolic hydroxyl group participates in hydrogen bonding interactions both intramolecularly and intermolecularly [1]. This hydroxyl group demonstrates moderate reactivity compared to aliphatic alcohols due to the electron-withdrawing effect of the aromatic ring system. The proximity to the amide functional group creates opportunities for intramolecular hydrogen bonding, which can influence the overall molecular conformation and reactivity profile [2].

The hydroxyl group can undergo typical phenolic reactions including oxidation, esterification, and etherification. In the presence of metal ions, the hydroxyl group serves as a coordination site, contributing to the formation of stable metal complexes through chelation mechanisms [3] [4]. The electron density on the hydroxyl oxygen is modulated by the aromatic system, making it a moderately effective nucleophile in substitution reactions.

Amide Functional Group Behavior

The amide functional group in 2-hydroxy-4-methylbenzamide exhibits characteristic low reactivity due to extensive resonance stabilization between the carbonyl carbon and nitrogen atom [5] [6]. The resonance interaction results in partial double bond character for the carbon-nitrogen bond, creating a planar arrangement around the amide group. This planar configuration is evidenced by crystallographic studies showing minimal deviation from planarity in benzamide derivatives [1].

The amide group demonstrates remarkable hydrolytic stability under normal conditions, with half-lives for hydrolysis extending to days or weeks even under acidic or basic conditions [5] [7]. The carbonyl oxygen serves as a hydrogen bond acceptor, while the NH₂ group functions as both hydrogen bond donor and acceptor, creating multiple sites for intermolecular interactions [6]. The amide nitrogen shows reduced nucleophilicity compared to typical amines due to electron delocalization into the carbonyl system [8].

Aromatic Ring Reactivity Patterns

The aromatic ring system in 2-hydroxy-4-methylbenzamide demonstrates preferential reactivity toward electrophilic aromatic substitution reactions rather than nucleophilic substitution [9] [10]. The electron-donating effects of both the hydroxyl and methyl substituents activate the aromatic ring toward electrophilic attack, particularly at positions ortho and para to these activating groups [11] [12].

The aromatic system exhibits high stability due to delocalized π-electron density, making it resistant to addition reactions that would disrupt aromaticity [13] [14]. Nucleophilic aromatic substitution requires the presence of strong electron-withdrawing groups to activate the ring toward nucleophilic attack [15] [16]. The methyl group at the 4-position provides mild electron donation through hyperconjugation, while the hydroxyl group contributes through both inductive and resonance effects.

Common Reaction Mechanisms

Oxidation and Reduction Pathways

Oxidation reactions of 2-hydroxy-4-methylbenzamide primarily occur at the benzylic methyl group and the phenolic hydroxyl group, while the amide functionality remains largely resistant to oxidation [17] [18]. The benzylic methyl group can undergo oxidation to form the corresponding benzyl alcohol, benzaldehyde, or benzoic acid derivatives under appropriate conditions [19]. Strong oxidizing agents such as potassium permanganate or chromium-based oxidants can facilitate these transformations through radical mechanisms involving benzylic hydrogen abstraction [17] [19].

The phenolic hydroxyl group is susceptible to oxidation, potentially forming quinone-type structures or undergoing coupling reactions to form dimeric or oligomeric products. The amide group demonstrates exceptional resistance to oxidation due to its electronic structure and resonance stabilization [20]. Reduction reactions typically target the aromatic ring system under forcing conditions using catalysts such as rhodium on carbon or platinum at elevated pressures [21].

Nucleophilic and Electrophilic Substitution Reactions

Electrophilic aromatic substitution represents the dominant substitution mechanism for 2-hydroxy-4-methylbenzamide [10] [12]. The electron-donating substituents (hydroxyl and methyl groups) activate the aromatic ring toward electrophilic attack through resonance and inductive effects. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions [22].

The mechanism proceeds through the formation of a σ-complex (arenium ion) intermediate, where the electrophile attacks the aromatic ring and disrupts aromaticity temporarily [12]. The positive charge is stabilized by resonance delocalization before proton elimination restores aromaticity. The regioselectivity is controlled by the directing effects of the existing substituents, with hydroxyl and methyl groups being ortho/para-directing [11].

Nucleophilic aromatic substitution occurs only under specialized conditions due to the electron-rich nature of the aromatic ring [15] [23]. This reaction pathway requires activation by strong electron-withdrawing groups or proceeds through addition-elimination mechanisms when suitable leaving groups are present [24] [16].

Acylation and Deacylation Processes

Acylation reactions involving 2-hydroxy-4-methylbenzamide can occur at multiple sites including the aromatic ring, the phenolic hydroxyl group, and the amide nitrogen [25] [26]. Friedel-Crafts acylation represents the most significant aromatic acylation pathway, where acyl groups are introduced onto the aromatic ring using acyl chlorides or anhydrides in the presence of Lewis acid catalysts such as aluminum chloride [27] [28].

The mechanism involves the formation of an acylium ion electrophile through coordination of the Lewis acid with the acyl halide [25] [29]. The acylium ion then attacks the activated aromatic ring to form a ketone product. The electron-donating substituents on the ring facilitate this reaction by increasing electron density at the reaction sites [26] [30].

Deacylation processes typically require more forcing conditions and can involve both acid and base-catalyzed pathways [31]. The amide group can undergo N-acylation reactions, where additional acyl groups are introduced at the nitrogen atom, though this requires activation of the amide nitrogen through deprotonation or other means [32] [33].

Stability Parameters

Thermal Stability Assessment

2-Hydroxy-4-methylbenzamide exhibits substantial thermal stability due to its aromatic core structure and resonance-stabilized amide group [34] [35]. Thermal decomposition studies indicate that the compound remains stable up to temperatures of approximately 200-300°C before significant decomposition occurs [35] [36]. The aromatic ring system provides inherent thermal stability through π-electron delocalization, which distributes thermal energy across the entire molecular framework [37] [38].

Thermogravimetric analysis of benzamide derivatives reveals that thermal decomposition typically proceeds through initial dehydration, followed by amide bond cleavage and eventual aromatic ring fragmentation at higher temperatures [35] [39]. The presence of the hydroxyl and methyl substituents may slightly influence the decomposition pathway by providing alternative reaction sites, but the overall thermal stability remains high [34] [40].

The thermal stability of the amide functional group is particularly noteworthy, as amide bonds generally exhibit decomposition temperatures significantly higher than other organic functional groups [41] [40]. The resonance stabilization between the carbonyl carbon and nitrogen atom contributes to this enhanced thermal stability by requiring higher activation energies for bond cleavage [36] [42].

Photochemical Stability

The photochemical stability of 2-hydroxy-4-methylbenzamide is largely governed by the aromatic ring system and the amide chromophore [43] [13]. Aromatic compounds generally exhibit high photochemical stability due to efficient delocalization of electronic excitation energy throughout the π-system [44] [45]. The benzene ring can dissipate absorbed photon energy through non-radiative decay pathways, preventing photochemical decomposition [43] [14].

The amide functional group shows characteristic absorption in the ultraviolet region due to n→π* and π→π* electronic transitions [46] [47]. While these transitions can potentially lead to photochemical reactions, the aromatic benzamide system demonstrates remarkable photostability under normal lighting conditions [48] [49]. Extended exposure to high-energy ultraviolet radiation may cause some photodegradation, particularly affecting the amide bond through homolytic cleavage mechanisms [46] [50].

Studies on related aromatic amide compounds indicate that photodegradation, when it occurs, typically follows radical pathways involving hydrogen abstraction or direct bond cleavage [47] [51]. The presence of the hydroxyl group may provide some photoprotective effects through hydrogen bonding interactions that stabilize the molecular framework [52] [53].

Hydrolytic Stability

The hydrolytic stability of 2-hydroxy-4-methylbenzamide is exceptionally high, characteristic of aromatic amide compounds [5] [54]. The amide bond demonstrates remarkable resistance to hydrolysis under ambient conditions, with half-lives extending from days to weeks even under moderately acidic or basic conditions [55] [7]. This exceptional stability arises from the resonance delocalization between the carbonyl carbon and nitrogen atom, which reduces the electrophilicity of the carbonyl carbon [56] [57].

Hydrolysis mechanisms typically proceed through nucleophilic attack by water or hydroxide ions at the carbonyl carbon, followed by tetrahedral intermediate formation and subsequent elimination [54] [58]. The resonance stabilization in aromatic amides significantly raises the activation energy for this process compared to aliphatic amides [5] [59]. Studies demonstrate that benzamide derivatives require harsh conditions such as concentrated acids or bases at elevated temperatures for significant hydrolysis to occur [60] [61].

The presence of the hydroxyl group in the ortho position may influence hydrolytic stability through intramolecular hydrogen bonding effects, potentially creating additional stabilization or, conversely, providing a pathway for intramolecular catalysis [55] [62]. However, the overall hydrolytic stability remains very high under physiological and environmental conditions [63] [64].

Complexation Behavior

Metal Ion Coordination Properties

2-Hydroxy-4-methylbenzamide demonstrates strong metal ion coordination capabilities through its multiple heteroatom-containing functional groups [3] [65]. The compound can function as a multidentate ligand, utilizing the phenolic oxygen, amide oxygen, and amide nitrogen as coordination sites [66] [67]. Studies of related benzamide-metal complexes indicate the formation of stable chelate complexes with various transition metal ions including copper(II), cobalt(II), nickel(II), and zinc(II) [3] [68].

The coordination typically occurs through a bidentate or tridentate binding mode, where the phenolic hydroxyl oxygen and amide carbonyl oxygen serve as primary coordination sites [65] [69]. In some cases, deprotonation of the amide nitrogen allows for additional coordination, forming particularly stable chelate rings [66] [70]. The formation of five- and six-membered chelate rings contributes significantly to the thermodynamic stability of the metal complexes [71] [72].

Infrared spectroscopic studies of metal complexes show characteristic shifts in carbonyl stretching frequencies upon coordination, typically shifting to lower wavenumbers due to electron donation to the metal center [3] [67]. The metal coordination can significantly alter the electronic properties and reactivity of the ligand, often enhancing stability toward oxidation and other degradation pathways [4] [73].

Hydrogen-Bond Complex Formation

The hydrogen bonding behavior of 2-hydroxy-4-methylbenzamide is characterized by multiple donor and acceptor sites that enable the formation of extensive hydrogen-bonded networks [1] [74]. The amide group provides both the NH₂ protons as hydrogen bond donors and the carbonyl oxygen as a hydrogen bond acceptor [6] [75]. The phenolic hydroxyl group serves as both a donor and acceptor, creating additional opportunities for hydrogen bonding interactions [76] [77].

Crystallographic studies of benzamide derivatives reveal characteristic hydrogen bonding patterns, including NH···O=C interactions between amide groups and OH···O hydrogen bonds involving the phenolic hydroxyl [78] [79]. These interactions often lead to the formation of extended supramolecular structures in the solid state, including chains, sheets, and three-dimensional networks [74] [80].

The hydrogen bonding strength and directionality are influenced by the electronic environment created by the aromatic ring and substituents [76] [81]. Intramolecular hydrogen bonding between the ortho-hydroxyl group and the amide functionality can significantly influence molecular conformation and stability [1] [2]. The amide group participates in hydrogen bonding with characteristic N-H···O distances ranging from 2.8 to 3.2 Å and O-H···O distances of similar magnitude [6] [82].

Host-Guest Interactions

2-Hydroxy-4-methylbenzamide can participate in host-guest chemistry both as a guest molecule and as a building block for host systems [83] [84]. As a guest molecule, it demonstrates good binding affinity with various macrocyclic hosts including cyclodextrins, cucurbiturils, and other synthetic receptors [85] [86]. The aromatic ring system provides hydrophobic interactions, while the polar functional groups contribute hydrogen bonding and electrostatic interactions [87] [88].

Studies of benzamide-cyclodextrin inclusion complexes reveal binding constants in the range of 10² to 10⁴ M⁻¹, depending on the specific host system and solution conditions [89] [85]. The binding typically involves insertion of the aromatic portion into the hydrophobic cavity of the host, with the polar groups oriented toward the aqueous solution [90] [91]. The hydroxyl and amide functionalities can form additional stabilizing interactions with the host rim [86] [88].

Molecular recognition properties are enhanced by the multiple interaction sites available in the molecule [92] [93]. The combination of hydrophobic aromatic surface area and polar functional groups creates a versatile binding motif that can adapt to different host environments [83] [94]. Host-guest binding can be modulated by environmental factors such as pH, temperature, and the presence of competing guests [84] [95].

XLogP3

GHS Hazard Statements

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]